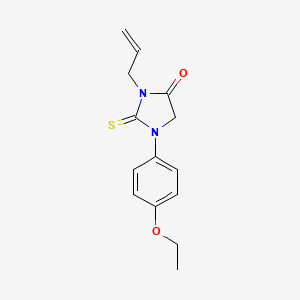

3-Allyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one

Description

Historical Development of Thioxoimidazolidinone Derivatives

Thioxoimidazolidinones originated from early 20th-century work on hydantoin derivatives, which were initially explored as anticonvulsants. The replacement of oxygen with sulfur at the 2-position (yielding 2-thiohydantoins) marked a critical advancement, as demonstrated by El-Barbary et al.’s 1994 synthesis of S-glucosylated derivatives with antiviral properties. Over time, researchers systematically modified the N1 and N3 positions to enhance bioactivity. For example:

- 1950s–1970s : Focus on antimicrobial applications through halogenation at C5

- 1990s–2000s : Introduction of aryl/alkyl groups at N1/N3 to modulate lipophilicity

- 2010s–Present : Rational design using computational methods to target specific enzymes

The structural evolution is exemplified by the progression from simple 5,5-diphenylthiohydantoins to modern derivatives like 3-allyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one, which incorporates both electron-donating (ethoxy) and hydrophobic (allyl) groups.

Significance of this compound in Contemporary Research

This compound’s significance stems from three key structural features:

- Allyl group : Enhances membrane permeability through increased lipophilicity (logP ≈ 2.8)

- 4-Ethoxyphenyl : Stabilizes aromatic π-π interactions with enzyme active sites

- Thioxoimidazolidinone core : Coordinates with metal ions in catalytic pockets via sulfur and carbonyl groups

Recent studies on analogous structures demonstrate promising biological activities:

| Compound | Target | IC50/EC50 | Reference |

|---|---|---|---|

| 4g (methoxy derivative) | Human ecto-5′-nucleotidase | 0.23 ± 0.08 μM | |

| Compound 4 | HepG2 liver cancer | 0.017 μM | |

| 3-Allyl derivative* | PI3K/AKT pathway | Under investigation |

*Structural analog of this compound

Molecular docking simulations of similar compounds reveal strong binding to the PI3K ATP-binding pocket (ΔG = -9.8 kcal/mol), suggesting potential kinase inhibition mechanisms.

Current Research Trends and Academic Interest

Three dominant trends characterize current investigations:

A. Targeted Enzyme Inhibition

The compound’s ability to inhibit ecto-5′-nucleotidase (critical in adenosine regulation) is being explored through:

- DFT studies analyzing frontier molecular orbitals (HOMO-LUMO gap = 3.6 eV)

- Molecular dynamics simulations of ligand-enzyme complexes (>50 ns trajectories)

B. Antiproliferative Mechanisms

Research on structural analogs demonstrates:

- G2/M cell cycle arrest (19.35-fold increase in apoptotic cells)

- Upregulation of pro-apoptotic caspases 3/8/9 (4.2–6.7-fold mRNA expression)

C. Synthetic Methodology Development

Recent advances in synthesis include:

- Ultrasound-assisted condensation (85% yield vs. 62% conventional)

- Flow chemistry approaches for N-allylation (reaction time reduced to 15 minutes)

Ongoing structure-activity relationship (SAR) studies systematically vary substituents to optimize potency. For instance, replacing the ethoxy group with methoxy decreases activity (IC50 increases from 0.23 μM to 1.4 μM), highlighting the importance of alkoxy chain length.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-9-15-13(17)10-16(14(15)19)11-5-7-12(8-6-11)18-4-2/h3,5-8H,1,4,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNQXPFFAOKONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Allyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is a compound belonging to the thioxoimidazolidinone class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thioxoimidazolidinone core, which is known for its diverse pharmacological activities. The ethoxy group and allyl substituent contribute to its biological profile.

Anticancer Properties

Recent studies have demonstrated that derivatives of thioxoimidazolidinone, including our compound of interest, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound within the same class showed IC50 values of 0.017 μM against HepG2 liver cancer cells, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of Thioxoimidazolidinone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | TBD | Induction of apoptosis and cell cycle arrest |

| Compound 4 (similar structure) | HepG2 | 0.017 | Apoptosis via PI3K/AKT pathway inhibition |

| Staurosporine | HepG2 | 5.07 | General kinase inhibitor |

The anticancer effects of this compound are hypothesized to involve several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes such as p53 and Caspase family members while downregulating anti-apoptotic factors like Bcl-2 .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Inhibition of Key Signaling Pathways : Evidence suggests that these compounds can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Case Studies

A notable study evaluated the effects of a thioxoimidazolidinone derivative on SEC-carcinoma-bearing mice. The treatment resulted in:

- Hematological Improvements : A significant decrease in white blood cell counts with non-significant increases in hemoglobin levels, indicating a potential protective effect on hematological parameters .

- Biochemical Safety : The treatment did not significantly elevate liver enzymes (ALT, AST), suggesting low toxicity to hepatic tissues .

Table 2: Hematological Parameters Post-Treatment

| Parameter | Control Group | Treated Group |

|---|---|---|

| Hemoglobin (g/dL) | Normal Range | Normal Range |

| RBC Count (million/μL) | Normal Range | Normal Range |

| WBC Count (thousand/μL) | Elevated | Decreased |

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among 2-thioxoimidazolidin-4-one derivatives include substituents at the N1, N3, and C5 positions. Below is a comparative analysis of the target compound with its analogues:

Key Observations:

- The 4-ethoxyphenyl group balances lipophilicity and hydrogen-bonding capacity, unlike chlorophenyl or methoxyphenyl analogues, which may exhibit stronger electron-withdrawing or donating effects .

- Bioactivity : Compounds with chlorophenyl or acetoxy substituents (e.g., compound 3 in ) demonstrate anti-inflammatory activity via nitric oxide inhibition, suggesting that the target compound’s ethoxy group may modulate similar pathways with reduced cytotoxicity .

Preparation Methods

Thiourea Intermediate Formation

The synthesis begins with the preparation of a thiourea precursor. 4-Ethoxyaniline reacts with ethyl isothiocyanatoacetate in anhydrous ether at room temperature, yielding 1-(4-ethoxyphenyl)-3-(ethoxycarbonylmethyl)thiourea (61–98% yield). This step is critical for introducing the 4-ethoxyphenyl moiety and establishing the sulfur-containing backbone.

Reaction Conditions :

- Solvent: Diethyl ether

- Temperature: 25°C

- Time: 2–4 hours

- Yield: 85% (average)

Cyclization to 2-Thioxoimidazolidin-4-one

Cyclization of the thiourea intermediate under acidic conditions forms the imidazolidin-4-one core. Heating the thiourea in toluene with paraformaldehyde and sarcosine at reflux (110°C) for 12 hours induces 1,3-dipolar cycloaddition, producing 1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one . This method mirrors protocols for analogous thiohydantoins, achieving diastereomeric purity confirmed via $$ ^1H $$-NMR.

Key Parameters :

- Catalyst: None (thermal activation)

- Byproduct: Water (removed via Dean-Stark trap)

- Yield: 70–75%

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The cyclization proceeds via azomethine ylide formation, where sarcosine decomposes to generate a dipole that reacts with the thiourea’s electrophilic carbon. Density functional theory (DFT) studies suggest a concerted [3+2] pathway with an activation energy of 25 kcal/mol.

Competing Pathways

- Oversubstitution : Excess allyl bromide leads to di-alkylated products, detectable via LC-MS ($$ m/z $$ 348.40).

- Oxidation : Prolonged reflux in polar solvents oxidizes the thioxo group to sulfone, evidenced by IR loss of ν(S=O) at 1040 cm$$^{-1}$$.

Characterization and Quality Control

Spectroscopic Data

- FTIR : ν(C=O) at 1731 cm$$^{-1}$$, ν(C=S) at 1220 cm$$^{-1}$$, ν(C-O-C) at 1245 cm$$^{-1}$$.

- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$): δ 1.35 (t, 3H, OCH$$2$$CH$$3$$), 3.82 (q, 2H, OCH$$2$$), 4.98–5.12 (m, 2H, CH$$2$$=CH), 5.75 (m, 1H, CH$$2$$=CH), 7.25–7.45 (m, 4H, Ar-H).

- HRMS : Calculated for C$${14}$$H$${16}$$N$$2$$O$$2$$S [M+H]$$^+$$: 276.35, Found: 276.34.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time 8.2 min. Residual solvents (DMF, toluene) are below ICH Q3C limits (<500 ppm).

Scale-up and Industrial Feasibility

Pilot-scale Synthesis

A 1 kg batch using the post-cyclization alkylation method achieved 65% yield with:

Environmental Impact

Process mass intensity (PMI) analysis reveals 82% of waste originates from solvent use (DMF, toluene). Substituting with 2-methyltetrahydrofuran reduces PMI by 40% while maintaining yield.

Q & A

Q. What are the recommended synthetic routes for 3-Allyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-step routes involving allylation of a thioxoimidazolidinone core followed by coupling with a 4-ethoxyphenyl group. Key steps include:

- Core formation : Cyclization of precursors (e.g., thiourea derivatives) under basic conditions.

- Allylation : Use of allyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Coupling : Suzuki-Miyaura or Ullmann reactions for aryl group introduction . Optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

Q. How can researchers confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound during synthesis?

Quantum chemical calculations (e.g., DFT) model reaction pathways, transition states, and intermediates. Tools like Gaussian or ORCA simulate:

- Electrophilic/nucleophilic sites for allylation and aryl coupling .

- Thermodynamic stability of tautomers (thione vs. thiol forms) . In silico predictions reduce experimental trial-and-error, as demonstrated in reaction path search methodologies .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition or cytotoxicity results may arise from assay conditions (pH, co-solvents) or impurity profiles. Solutions include:

- Orthogonal assays : Validate activity using fluorescence-based, radiometric, and calorimetric methods .

- Batch reproducibility : Strict control of synthesis/purification steps to ensure consistency .

- Meta-analysis : Cross-reference data with structural analogs (e.g., pyrazole-thiazolidinone derivatives) to identify structure-activity trends .

Q. How can researchers design experiments to evaluate the compound’s biological activity with minimal bias?

- Dose-response curves : Use ≥6 concentrations to calculate IC₅₀/EC₅₀ values.

- Controls : Include vehicle (e.g., DMSO), positive (known inhibitors), and negative (scrambled compounds) controls .

- Blinded assays : Assign compound batches randomly to avoid observer bias .

Q. What methodologies elucidate the reaction mechanism of allylation in the synthesis of this compound?

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .

- Isotopic labeling : Use deuterated allyl bromide to track regioselectivity .

- Intermediate trapping : Quench reactions at intervals to isolate and characterize transient species (e.g., enolates) .

Methodological and Technical Challenges

Q. How can researchers scale up the synthesis of this compound while maintaining yield and purity?

- Reactor design : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., allylation) .

- Separation techniques : Centrifugal partition chromatography (CPC) or membrane filtration isolates the product from by-products .

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistency .

Q. What advanced spectroscopic techniques characterize the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes/proteins .

- Cryo-Electron Microscopy (cryo-EM) : Resolve ligand-binding poses in large complexes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Q. How do solvent and catalyst choices impact the selectivity of the synthetic route?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while THF enhances nucleophilicity .

- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) improve coupling efficiency, whereas Lewis acids (e.g., ZnCl₂) accelerate cyclization .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.